molecular formula C7H6N2O2 B8200518 6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8200518
M. Wt: 150.13 g/mol
InChI Key: VKXWSOXOBOYFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its core structure mimics natural nucleobases, making it a key intermediate in the synthesis of novel nucleoside analogs . Researchers utilize this compound to develop potential antiviral and anticancer agents, as these analogs can interfere with viral replication and halt tumor cell proliferation . The integrated propynyl group provides a reactive alkyne handle, enabling further structural diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . This reaction allows for the efficient synthesis of diverse compound libraries, such as 1,2,3-triazole-linked nucleobases, for high-throughput screening against biological targets . These libraries are valuable for designing enzyme inhibitors that target specific metabolic pathways in pathogens . The compound has also been referenced in studies of inhibitors for bacterial enzymes like Mur ligases in Mycobacterium tuberculosis, highlighting its relevance in developing antibiotics against drug-resistant strains . With a molecular formula of C7H6N2O2 and a molecular weight of 150.13 g/mol, it should be stored sealed in a dry, cool environment . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-prop-1-ynyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXWSOXOBOYFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, pyrimidine-2,4(1H,3H)-dione (1 ) is treated with propargyl bromide (2 ) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. The reaction proceeds at room temperature for 10–12 hours, yielding the O-propynylated product (3 ) alongside minor N-alkylated byproducts (4 ) (Scheme 1).

Scheme 1: Alkylation of pyrimidine-2,4(1H,3H)-dione with propargyl bromide.

Key parameters influencing yield and selectivity include:

  • Base: K₂CO₃ is preferred due to its moderate basicity, minimizing N-alkylation. Stronger bases like cesium carbonate (Cs₂CO₃) may improve reaction rates but risk increased byproduct formation.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile (CH₃CN) enhance solubility of ionic intermediates. DMF typically affords higher yields (70–75%) compared to CH₃CN (65%).

  • Temperature: Room temperature (25°C) balances reaction efficiency and selectivity. Elevated temperatures accelerate the reaction but favor N-alkylation.

Table 1: Optimization of alkylation conditions for this compound synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Selectivity (O:N)
1K₂CO₃DMF2510703:1
2Cs₂CO₃DMF258752:1
3K₂CO₃CH₃CN2512654:1

Selectivity Considerations

The competition between O- and N-alkylation arises from the ambident nucleophilicity of the pyrimidine ring. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for distinguishing products:

  • O-Alkylated product (3 ): Absence of carbonyl stretching (C=O) in FTIR.

  • N-Alkylated product (4 ): Retention of C=O vibrations at ~1645 cm⁻¹.

Analytical Techniques for Characterization

Spectroscopic Analysis

  • ¹H NMR: The propargyl CH₂ group resonates as a doublet at δ 5.00–5.33 ppm, while the acetylenic proton appears as a singlet at δ 2.51–2.61 ppm.

  • FTIR: Absence of C=O stretching (~1698 cm⁻¹) confirms O-alkylation.

Chromatographic Purification

Flash column chromatography (hexane/ethyl acetate, 10:1) effectively isolates the target compound with >95% purity .

Chemical Reactions Analysis

Types of Reactions

6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves various methods that yield derivatives with enhanced biological activities. Gupta et al. (2021) reported the synthesis of several 6-substituted pyrimidine derivatives, which were evaluated for their antibacterial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. The synthesized compounds showed varying degrees of efficacy against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives displayed good to moderate antibacterial activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been investigated through in-vitro studies. The compound was tested against K562 cell lines (a model for myelogenous leukemia), revealing growth inhibitory effects at various concentrations. The results indicated that specific derivatives could be promising candidates for further development in cancer therapy .

Case Study 1: Anticancer Screening

A study conducted by Gupta et al. involved synthesizing various derivatives and evaluating their anticancer activity using the SRB assay protocol. Compounds were tested at multiple concentrations (1×107^{-7} M to 1×104^{-4} M), and the results were quantified in terms of GI50 (the concentration required to inhibit cell growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration) .

Case Study 2: Antibacterial Evaluation

In another study, the synthesized pyrimidine derivatives were subjected to antimicrobial testing against specific bacterial strains. The zone of inhibition was measured after incubation, demonstrating that several compounds outperformed the control antibiotics, suggesting their potential as effective antimicrobial agents .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its structural characteristics allow for modifications that could lead to new drugs targeting various diseases:

  • Antiviral Activity : Some studies suggest that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be explored for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The propynyl group can participate in covalent bonding with active sites, while the pyrimidine ring can engage in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural and Substituent Variations

The 6-position of pyrimidine-2,4-dione is a critical site for modulating properties. Key analogs and their substituents include:

Compound Name 6-Substituent Key Features Biological Activity/Application Reference
6-Benzyl-1-[(benzyloxy)methyl]-derivative Benzyl group Hydrophobic; enhances membrane permeability Anti-HIV (N-3 hydroxylation studied)
6-Phenyl/Chlorophenyl derivatives Aryl groups Electron-withdrawing Cl improves stability HIV reverse transcriptase inhibition
6-Amino-1,3-dimethyl derivative Amino and methyl groups Hydrogen-bonding capacity; modulates nucleophilic reactivity eEF-2K inhibition (anticancer)
5,5′-Bis(pyrimidine-dione) derivatives Dimeric structure Enhanced π-π stacking; dual binding sites HIV capsid protein inhibition
6-(Methylamino) derivatives Methylamino group Steric and electronic effects influence kinase binding Herbicidal (PPO inhibition)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Aryl substituents (e.g., chlorophenyl in ) enhance stability and enzyme binding via hydrophobic interactions, while amino groups (e.g., ) facilitate hydrogen bonding.
  • Alkyne Reactivity : The propynyl group’s terminal alkyne is absent in the listed analogs but is expected to confer unique reactivity (e.g., cycloaddition for bioconjugation).

Yield Comparison :

  • 6-Benzyl derivatives: Optimized yields using m-CPBA oxidation (~40–60%) .
  • Bis(pyrimidine-diones): Formed in H2O/HCl at 70°C (yields unreported) .

Spectroscopic and Computational Data

NMR Shifts :

  • 6-Amino-1,3-dimethyl derivative: δ 4.91 (s, 1H, NH), 3.93 (q, 2H, CH2) .
  • Biphenyl derivatives : δ 7.2–7.8 (aromatic protons) .
  • Propynyl Prediction : Terminal alkyne protons (δ ~2.5–3.0) and carbons (δ ~70–90 in $^{13}\text{C}$ NMR).

Computational Insights :

  • Pyrido[2,3-d]pyrimidines with hydroxybenzoyl substituents exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating tunable electronic properties .
  • Molecular docking shows π-π interactions (5.9–6.0 Å) and hydrogen bonds (2.3–4.3 Å) critical for herbicidal activity .

Biological Activity

6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an herbicide and possesses antimicrobial properties, making it a subject of interest in agricultural and pharmaceutical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
CAS Number7236-71-7

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound. It acts as an inhibitor of protoporphyrinogen oxidase (PPO), an essential enzyme in the biosynthesis of chlorophyll and heme. The compound demonstrates significant herbicidal activity through its ability to inhibit PPO, which is crucial for plant growth.

A notable study reported that derivatives of pyrimidine compounds exhibited varying degrees of PPO inhibition, with some showing up to six times the potency of established herbicides like flumioxazin. Specifically, one derivative exhibited a KiK_i value of 0.0074 µM against tobacco PPO (mtPPO), indicating its strong inhibitory capability .

Antimicrobial Activity

In addition to its herbicidal properties, this compound has shown promising antimicrobial activity. Research indicates that certain pyrimidine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to 6-(Prop-1-yn-1-yl)pyrimidine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL .

Case Study 1: Herbicide Efficacy

A systematic bioassay evaluated the herbicidal efficacy of various pyrimidine derivatives, including this compound. The study found that application rates of 30–75 g ai/ha resulted in effective weed control with minimal phytotoxicity to crops like maize .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of pyrimidine derivatives, compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(Prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

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